molecular formula C11H9BrO3 B14004768 methyl 8-bromo-2H-chromene-5-carboxylate

methyl 8-bromo-2H-chromene-5-carboxylate

Cat. No.: B14004768
M. Wt: 269.09 g/mol
InChI Key: UUWMKWOMLGZHDD-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2H-chromene-5-carboxylate is a chemical compound with the molecular formula C11H9BrO3. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by the presence of a bromine atom at the 8th position and a carboxylate group at the 5th position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-2H-chromene-5-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting bromochromene is subjected to esterification using methanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2H-chromene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Substituted chromenes with various functional groups.

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related reduced products.

Mechanism of Action

The mechanism of action of methyl 8-bromo-2H-chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the chromene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 8-bromo-2H-chromene-5-carboxylate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 8-bromo-2H-chromene-5-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)10-7(8)3-2-6-15-10/h2-5H,6H2,1H3

InChI Key

UUWMKWOMLGZHDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CCOC2=C(C=C1)Br

Origin of Product

United States

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